molecular formula C7H11N3O2 B13240818 Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate

Cat. No.: B13240818
M. Wt: 169.18 g/mol
InChI Key: YXCRJPCKVRAANQ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate (CAS# 1423032-72-7) is a synthetic imidazole derivative featuring an aminomethyl substituent at the 2-position of the imidazole ring and a methyl ester group at the 1-position via an acetate linker. The aminomethyl group enhances hydrogen-bonding capacity, which may improve interactions with biological targets, while the ester moiety influences lipophilicity and metabolic stability.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)5-10-3-2-9-6(10)4-8/h2-3H,4-5,8H2,1H3

InChI Key

YXCRJPCKVRAANQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CN=C1CN

Origin of Product

United States

Preparation Methods

Synthesis via Imidazole Ring Formation and Functionalization

One of the most efficient routes involves the initial synthesis of 2-methylimidazole derivatives, followed by functional group modifications:

  • Step 1: Imidazole Ring Formation

    Imidazoles can be synthesized via cyclization of α-aminoketones or α-aminonitriles with aldehydes or carboxylic acids. For example, a typical route involves the condensation of glyoxal, formaldehyde, and ammonia or amines under acidic or basic conditions to form the imidazole ring.

  • Step 2: Introduction of the Aminomethyl Group

    The aminomethyl group at the 2-position can be introduced via nucleophilic substitution or reductive amination. A common method involves the reaction of the imidazole with formaldehyde and ammonia or primary amines to generate the aminomethyl substituent.

  • Step 3: Esterification

    The carboxylic acid functionality is esterified with methyl alcohol (methanol) in the presence of acid catalysts like sulfuric acid or using carbodiimide coupling agents to form the methyl ester.

Specific Patent-Backed Methods

Patent WO2017191650A1 describes an improved process for synthesizing imidazole derivatives, which can be adapted for the target compound:

This process emphasizes mild conditions, high yields, and minimal solvent use, aligning with green chemistry principles.

Alternative Route: Multi-step Synthesis from Precursors

Based on the literature, an alternative synthesis involves:

  • Step 1: Synthesis of 2-methylimidazole via cyclization of glyoxal and ammonia.
  • Step 2: Alkylation of the 2-position with formaldehyde derivatives to introduce the aminomethyl group.
  • Step 3: Carboxylation at the 2-position using chloroacetic acid derivatives.
  • Step 4: Esterification with methyl alcohol under acidic conditions.

Data Table Summarizing Preparation Methods

Step Methodology Reagents Conditions Yield Notes
1 Imidazole ring formation Glyoxal, ammonia Reflux, acid/base catalysis High Cyclization to imidazole core
2 N-alkylation / aminomethylation Formaldehyde, ammonia Mild heating, aqueous or alcoholic media Moderate to high Introduces aminomethyl group at C2
3 Carboxylation Chloroacetic acid derivatives Reflux, basic or acidic media Good Forms the acetic acid side chain
4 Esterification Methyl alcohol, sulfuric acid Reflux High Converts acid to methyl ester

Final Remarks

The synthesis of This compound is well-established through multi-step procedures involving imidazole ring formation, functionalization with aminomethyl groups, and esterification. The process benefits from recent innovations emphasizing greener methodologies, higher yields, and operational simplicity. These methods are supported by patent literature and scientific studies, providing a robust framework for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reactants used.

Scientific Research Applications

Synthesis and Chemical Properties

The primary synthetic route for methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate involves reacting imidazole derivatives with methyl bromoacetate in the presence of a base, such as potassium carbonate or sodium hydride. The reaction is typically conducted in solvents like dimethylformamide and dimethyl sulfoxide, often at elevated temperatures to ensure complete conversion.

Key properties of this compound include :

  • Molecular Weight: 169.18 g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4

Scientific Research Applications

This compound is used as a building block in synthesizing various compounds. The amino group in the compound can form hydrogen bonds, influencing the activity and function of proteins and enzymes, making it valuable in drug design and development, particularly for targeting specific biological pathways. Studies have also focused on its interactions with biological macromolecules.

This compound exhibits biological activity, particularly due to its imidazole moiety. It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities. The mechanism of action involves interactions with specific molecular targets, where the imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies.

Structure-Activity Relationship Studies

The structure–activity relationships (SARs) of small molecule antagonists against the AM 2 receptor have been systematically studied . It was found that molecules with a primary amide, homologated primary amine, and tethered secondary amine produced notable pIC50 values . The incorporation of further basic residues via an imidazole failed to improve potency .

Antitumor Effects

AM 2 receptor antagonists, including those structurally related to this compound, have shown promising antitumoral effects in both in vitro and in vivo models of pancreatic cancer . One such antagonist decreased the viability of the MDA-MB-231 breast cancer cell line by 55% after three days of treatment . In vivo xenograft studies in mice also showed that the antagonist was well tolerated and reduced tumor growth .

Nitroimidazole Compounds

The syntheses of new nitroimidazole compounds using silicon–[18F]fluorine chemistry have been explored for the potential detection of tumor hypoxia . Nitroimidazoles have been extensively studied as radiation sensitizers, with some demonstrating high differential toxicity toward hypoxic cells compared to oxic cells .

Mechanism of Action

The mechanism of action of Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazole derivatives with acetate ester linkages are widely studied for their pharmacological properties. Key structural analogs include:

Table 1: Structural and Functional Comparison of Selected Imidazole Acetate Derivatives
Compound Name Substituents (Imidazole Position) Ester Group Key Properties/Applications Synthesis Yield (Where Reported) Reference
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate 2-(aminomethyl) Methyl Research chemical, potential antimicrobial N/A
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 2-methyl, 4-nitro Methyl Radiosensitizer, hypoxic tissue targeting Crystallized via slow evaporation
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 2-methyl, 4-nitro Ethyl Similar to methyl analog; enhanced lipophilicity Synthesized via alkylation
Benzyl 2-(1H-imidazol-1-yl)acetate Unsubstituted Benzyl Intermediate for ionic liquid synthesis 64% yield (alkylation reaction)
Methyl 2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate (Compound 48) Thiazolidinedione-linked Methyl Broad-spectrum antimicrobial activity Not reported

Key Observations :

  • Nitro Substitutents : Compounds with nitro groups (e.g., 4-nitro in ) exhibit radiosensitizing properties due to their ability to accumulate in hypoxic tissues. The nitro group’s electron-withdrawing nature reduces imidazole basicity, altering reactivity and target interactions.
  • Aminomethyl vs.
  • Ester Chain Length : Ethyl esters (e.g., ) increase lipophilicity compared to methyl esters, which may enhance membrane permeability but reduce metabolic stability.

Crystallographic and Physicochemical Properties

  • Crystal Packing: Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate () forms layers stabilized by C–H···O/N hydrogen bonds and π–π interactions. The nitro group participates in weak N–O···π interactions, absent in the aminomethyl analog.

Biological Activity

Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the imidazole moiety. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H10_{10}N4_{4}O\ and a molecular weight of approximately 170.18 g/mol. The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is crucial for its biological activity as it allows for interactions with various biological macromolecules.

The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form hydrogen bonds. These interactions can influence the activity and function of proteins and enzymes, making it a valuable candidate in drug design and development.

Key Mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is significant for enzyme inhibition studies.
  • Hydrogen Bonding : The amino group present in the compound facilitates hydrogen bonding, enhancing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing imidazole derivatives possess significant antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth.
  • Antifungal Activity : Similar to its antimicrobial effects, this compound has demonstrated antifungal properties, making it a candidate for further exploration in antifungal therapies.
  • Antitumor Activity : Preliminary studies suggest that derivatives of imidazole may exhibit antitumor effects, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). In vitro studies have indicated a reduction in cell viability with treatment concentrations around 10 μM .

Case Studies

  • Antitumor Effects in MDA-MB-231 Cells :
    • A study demonstrated that treatment with related imidazole compounds reduced cell viability by approximately 55% after three days at a concentration of 10 μM. The in vivo xenograft model further confirmed these findings, indicating potential for therapeutic applications in oncology .
  • Antimicrobial Studies :
    • Research on Mannich bases bearing imidazole moieties highlighted their effectiveness against various pathogens, suggesting that this compound could be similarly effective .

Comparative Analysis

To better understand the unique features of this compound compared to similar compounds, the following table summarizes key structural analogs and their unique features:

Compound NameStructure TypeUnique Features
Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloridePhenyl derivativeDifferent aromatic system affecting reactivity
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylateIndole derivativeDistinct biological activity due to indole ring
Methyl 2-[5-(aminomethyl)-2-methyl-1H-imidazol-1-yl]acetateMethyl-substituted imidazoleEnhanced lipophilicity affecting bioavailability

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